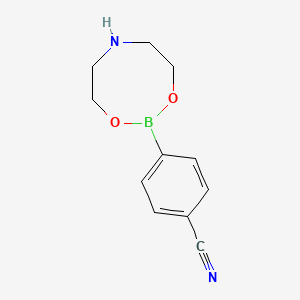
4-(1,3,6,2-二氧杂硼杂环戊烷-2-基)苯甲腈
描述
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a chemical compound with the molecular formula C11H13BN2O2. It is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system attached to a benzonitrile group
科学研究应用
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s boron-containing structure makes it useful in the study of boron-based drugs and their interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile typically involves the reaction of benzonitrile derivatives with boron-containing reagents under controlled conditions. One common method includes the use of boronic acids or boronate esters in the presence of catalysts to facilitate the formation of the dioxazaborocane ring .
Industrial Production Methods
While specific industrial production methods for 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzonitrile derivatives .
作用机制
The mechanism by which 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile exerts its effects involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
2-Cyanophenylboronic acid MIDA ester: This compound has a similar boron-containing structure but differs in its functional groups and reactivity.
2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile: Another boron-containing compound with a similar dioxazaborocane ring system.
Uniqueness
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is unique due to its specific combination of a dioxazaborocane ring and a benzonitrile group. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
属性
IUPAC Name |
4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c13-9-10-1-3-11(4-2-10)12-15-7-5-14-6-8-16-12/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHLDUPDKWDOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)
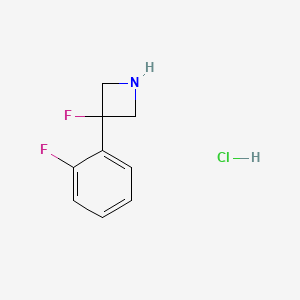

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)
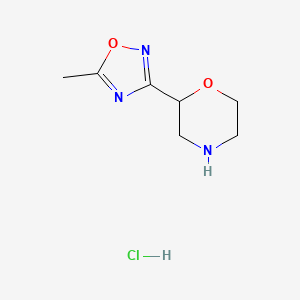
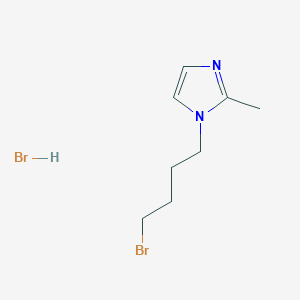
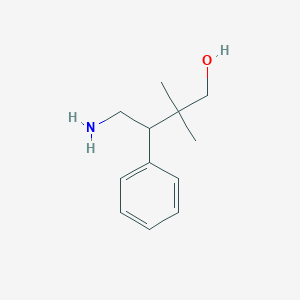
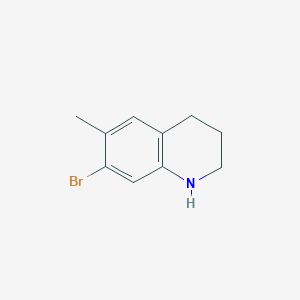
![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)
![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)
![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)
![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)
